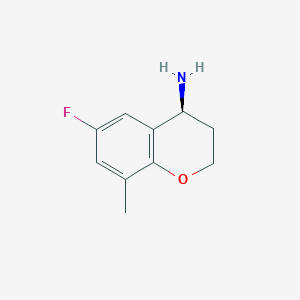

(S)-6-Fluoro-8-methylchroman-4-amine

Description

“(S)-6-Fluoro-8-methylchroman-4-amine” (CAS: 1273650-72-8) is a chiral amine derivative of the chroman scaffold, featuring a fluorine atom at the 6-position and a methyl group at the 8-position. Its molecular formula is C₁₀H₁₂FNO, with a molecular weight of 181.2068 g/mol . This compound is exclusively for research use, demonstrating high purity (>98%) and stability under specified storage conditions: -80°C (6 months) or -20°C (1 month). It is supplied as a solution (10 mM in 25 µL volumes) or in solid form, requiring solvent-specific preparation (e.g., DMSO, ethanol) with heating (37°C) and sonication to enhance solubility .

The compound has garnered significant research attention, reflected in its 5/5 average rating across 30 Google Scholar citations, though its specific biological targets or applications remain undisclosed in public records . Pricing varies by supplier; for example, CymitQuimica offers 1 g for 652.00 €, while smaller quantities (100 mg) cost 85.00 € .

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

(4S)-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H12FNO/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5,9H,2-3,12H2,1H3/t9-/m0/s1 |

InChI Key |

LQYPVZGJJRSKMC-VIFPVBQESA-N |

Isomeric SMILES |

CC1=CC(=CC2=C1OCC[C@@H]2N)F |

Canonical SMILES |

CC1=CC(=CC2=C1OCCC2N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Fluoro-8-methylchroman-4-amine typically involves several steps, starting from commercially available precursors. One common method involves the following steps:

Formation of the Chroman Ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Fluoro-8-methylchroman-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine positions using nucleophiles like thiols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted chroman derivatives.

Scientific Research Applications

(S)-6-Fluoro-8-methylchroman-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-6-Fluoro-8-methylchroman-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Key Comparative Insights:

In contrast, (R)-3,4-Dihydro-2H-chromen-4-amine contains an unsaturated chromen ring, which may alter ring conformation and electronic distribution, affecting reactivity .

Stereochemical Impact: The S-configuration of the primary compound contrasts with the R-configuration in “(R)-3,4-Dihydro-2H-chromen-4-amine” and “(R)-1-Amino-3-phenoxypropan-2-ol.” Stereochemistry critically influences enantioselective interactions in biological systems, suggesting divergent applications .

Pricing and Availability :

- The main compound is priced lower per gram (652.00 € ) than analogs like “(S)-1-Bromo-3-phenylpropan-2-amine” ($1,000/g ), possibly due to differences in synthesis complexity or demand .

Research Utility :

- “this compound” has broader documented research use (30 citations) compared to the less-studied analogs in , which lack publicly available efficacy or safety data .

Notes

Synthetic Challenges : Fluorination and methyl-group introduction likely increase synthetic complexity compared to unsubstituted chroman derivatives, justifying higher purity and cost .

Data Gaps: Limited public data on the biological targets or pharmacokinetics of these compounds underscores the need for further research to elucidate their mechanisms and applications.

Biological Activity

(S)-6-Fluoro-8-methylchroman-4-amine is a fluorinated derivative of the chroman family, which has garnered attention for its diverse biological activities. This compound's unique structure, characterized by a fluorine atom at the 6-position and a methyl group at the 8-position, enhances its potential as a therapeutic agent. This article explores its biological activity, mechanisms of action, and potential applications in medicine.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Binding Affinity : The presence of the fluorine atom increases binding affinity to certain enzymes and receptors, which can modulate biological pathways crucial for therapeutic effects.

- Hydrogen Bonding : The amine group can form hydrogen bonds with target proteins, influencing their activity and function. This interaction is vital for the compound's pharmacological profile.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Anticancer Properties :

- Studies have shown that derivatives of chroman compounds can induce apoptosis in cancer cells by interfering with tubulin polymerization, leading to cell cycle arrest .

- The compound has demonstrated efficacy against various cancer cell lines, including breast and lung cancer cells, through mechanisms involving caspase activation and inhibition of cell migration .

-

Antimicrobial Activity :

- Preliminary investigations suggest that this compound possesses antimicrobial properties, potentially effective against both Gram-positive and Gram-negative bacteria .

- Its structural analogs have been reported to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in treating resistant infections .

-

Neuropharmacological Effects :

- The compound may interact with neurotransmitter systems, particularly serotonin and dopamine pathways, positioning it as a candidate for treating mood disorders.

- Initial findings suggest that it could act as a selective modulator of neurotransmitter receptors, enhancing its therapeutic potential in neuropharmacology.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted by Elnaggar et al. (2019) demonstrated that chroman derivatives, including this compound, significantly reduced the proliferation of breast cancer cells. The mechanism involved caspase-dependent apoptosis and disruption of tumor vasculature through tubulin interaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.